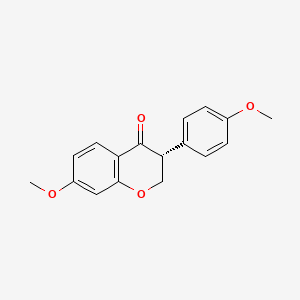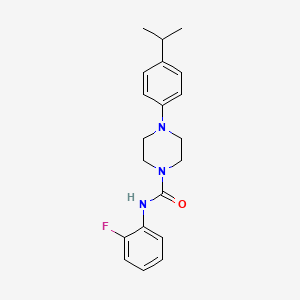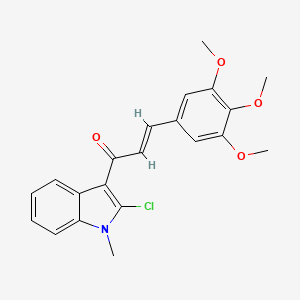
5-ethyl-2-methoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-2-methoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-methoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration and Reduction: The initial step involves the nitration of 5-ethyl-2-methoxybenzenesulfonamide to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.
Furanyl Substitution: The amino group is then reacted with tetrahydrofuran in the presence of a suitable catalyst to introduce the tetrahydrofuranyl moiety.
Sulfonamide Formation: Finally, the sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-ethyl-2-methoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 5-ethyl-2-formyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, while reduction of the sulfonamide group may produce 5-ethyl-2-methoxy-N-(tetrahydro-2-furanylmethyl)aniline.
Wissenschaftliche Forschungsanwendungen
5-ethyl-2-methoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-ethyl-2-methoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of sulfonamide-sensitive enzymes, disrupting metabolic pathways in microorganisms and exhibiting antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound shares structural similarities with 5-ethyl-2-methoxy-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, particularly in the benzenesulfonamide core structure.
2-ethoxy-5-methyl-N-[(2S)-tetrahydro-2-furanylmethyl]benzenesulfonamide: Another similar compound with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the tetrahydrofuranyl moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Eigenschaften
Molekularformel |
C14H21NO4S |
|---|---|
Molekulargewicht |
299.39 g/mol |
IUPAC-Name |
5-ethyl-2-methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H21NO4S/c1-3-11-6-7-13(18-2)14(9-11)20(16,17)15-10-12-5-4-8-19-12/h6-7,9,12,15H,3-5,8,10H2,1-2H3 |
InChI-Schlüssel |
UOCLCXYCSNGIEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-Benzofuran-2-yl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370199.png)
![1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B13370205.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-hydroxy-5-methoxypyridine-2-carboxamide](/img/structure/B13370206.png)


![2-{5-[1-(methylamino)cyclohexyl]-1H-tetraazol-1-yl}benzonitrile](/img/structure/B13370229.png)


![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370236.png)


![N-{5-[3-(dimethylamino)acryloyl]-2-phenyl-2H-1,2,3-triazol-4-yl}acetamide](/img/structure/B13370257.png)
![3-[(Benzylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370265.png)
![4-[3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13370272.png)
